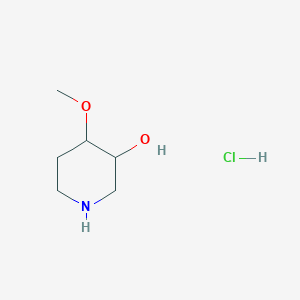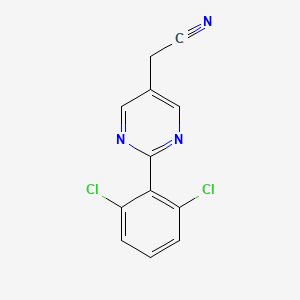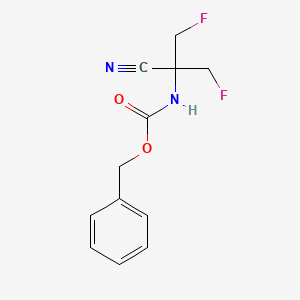
Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate is an organic compound with a unique structure that includes a benzyl group, a cyano group, and two fluorine atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structural features make it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 2-cyano-1,3-difluoropropan-2-amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized to produce the compound in larger quantities with higher purity.
Análisis De Reacciones Químicas
Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic applications in treating conditions like Alzheimer’s disease .
Comparación Con Compuestos Similares
Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate can be compared with similar compounds such as:
Benzyl carbamate: This compound lacks the cyano and fluorine groups, making it less reactive in certain chemical reactions.
2-cyano-1,3-difluoropropan-2-yl carbamate: Similar in structure but without the benzyl group, affecting its solubility and reactivity.
Benzyl (2-cyano-1,3-difluoropropan-2-yl)amine:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C12H12F2N2O2 |
|---|---|
Peso molecular |
254.23 g/mol |
Nombre IUPAC |
benzyl N-(2-cyano-1,3-difluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C12H12F2N2O2/c13-7-12(8-14,9-15)16-11(17)18-6-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,16,17) |
Clave InChI |
SQLLYOFBOLIWRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CF)(CF)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


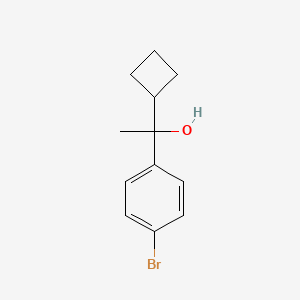

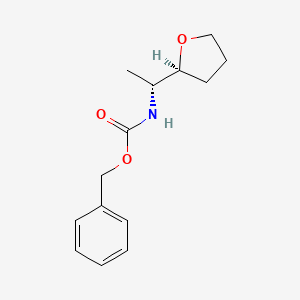
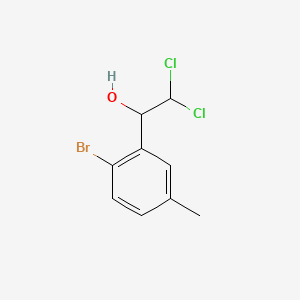
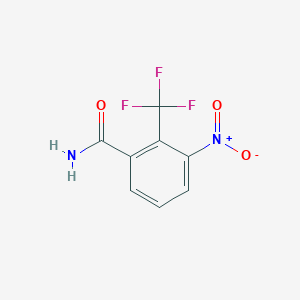
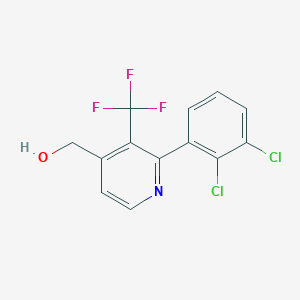
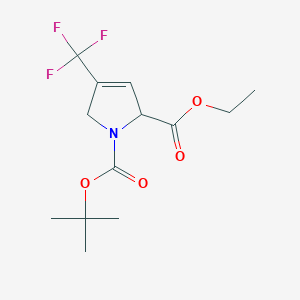
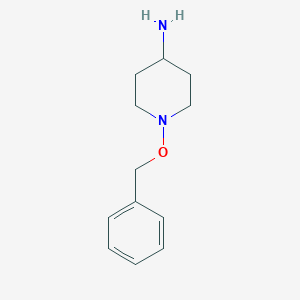
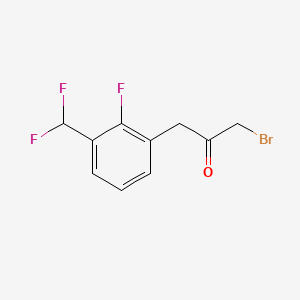
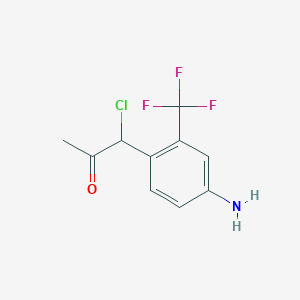
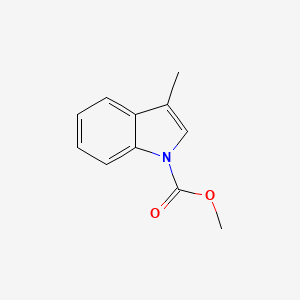
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
